molecular formula C6H12ClF2NO2 B13636477 methyl (2S)-2-amino-5,5-difluoropentanoate hydrochloride

methyl (2S)-2-amino-5,5-difluoropentanoate hydrochloride

Cat. No.: B13636477
M. Wt: 203.61 g/mol
InChI Key: LJSUBCCVAJGMQZ-WCCKRBBISA-N
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Description

Methyl (2S)-2-amino-5,5-difluoropentanoate hydrochloride is a synthetic organic compound with potential applications in various fields of scientific research. This compound is characterized by the presence of an amino group, two fluorine atoms, and a hydrochloride salt, which contribute to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl (2S)-2-amino-5,5-difluoropentanoate hydrochloride typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as methyl 2-aminopentanoate and fluorinating agents.

    Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt by reacting with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous flow processes. The use of flow microreactor systems can enhance the efficiency and sustainability of the synthesis .

Chemical Reactions Analysis

Types of Reactions

Methyl (2S)-2-amino-5,5-difluoropentanoate hydrochloride can undergo various chemical reactions, including:

    Substitution Reactions: The amino group can participate in nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.

Common Reagents and Conditions

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be employed.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly used.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, hydrolysis of the ester group yields the corresponding carboxylic acid .

Scientific Research Applications

Methyl (2S)-2-amino-5,5-difluoropentanoate hydrochloride has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of methyl (2S)-2-amino-5,5-difluoropentanoate hydrochloride involves its interaction with specific molecular targets. The amino group and fluorine atoms play crucial roles in binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

    Methyl 2-amino-5-fluoropentanoate: Lacks one fluorine atom compared to the target compound.

    Methyl 2-amino-5,5-difluorohexanoate: Has an additional carbon atom in the chain.

    Methyl 2-amino-4,4-difluorobutanoate: Shorter carbon chain with similar fluorine substitution.

Uniqueness

Methyl (2S)-2-amino-5,5-difluoropentanoate hydrochloride is unique due to its specific fluorine substitution pattern and the presence of the hydrochloride salt, which can influence its solubility and reactivity .

This detailed article provides a comprehensive overview of this compound, covering its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C6H12ClF2NO2

Molecular Weight

203.61 g/mol

IUPAC Name

methyl (2S)-2-amino-5,5-difluoropentanoate;hydrochloride

InChI

InChI=1S/C6H11F2NO2.ClH/c1-11-6(10)4(9)2-3-5(7)8;/h4-5H,2-3,9H2,1H3;1H/t4-;/m0./s1

InChI Key

LJSUBCCVAJGMQZ-WCCKRBBISA-N

Isomeric SMILES

COC(=O)[C@H](CCC(F)F)N.Cl

Canonical SMILES

COC(=O)C(CCC(F)F)N.Cl

Origin of Product

United States

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